molecular formula C21H25N3O2S B3653745 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide

Cat. No.: B3653745
M. Wt: 383.5 g/mol
InChI Key: NJDGZIDUEQHYEI-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound belongs to the chemical class of N-arylpiperazines, which are known to exhibit diverse biological activities. Its core structure is closely related to several investigational agents, including amuvatinib (MP-470), a multi-targeted tyrosine kinase inhibitor that has been studied in clinical trials for solid tumors and small cell lung carcinoma . The proposed mechanism of action for related compounds involves the suppression of key oncogenic tyrosine kinase receptors, including c-MET, c-RET, and mutant forms of c-KIT, PDGFR, and FLT3 . These targets are critically implicated in cancer cell proliferation, survival, and metastasis. Furthermore, structural analogs have demonstrated additional activity in suppressing Rad51 protein, a crucial component of the double-stranded DNA repair machinery in cancer cells, potentially sensitizing tumors to conventional DNA-damaging therapies . Beyond oncology, the piperazine-1-carbothioamide scaffold is being explored in neurological research. Recent studies on similar structural analogs have identified potent inhibitors of neuronal nitric oxide synthase (nNOS), showing neuroprotective effects in preclinical models of Parkinson's disease . This suggests potential research applications for this compound in neurodegenerative disease models, particularly where oxidative and nitrosative stress contribute to neuronal pathology. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this compound appropriately in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-15-3-5-18(16(2)11-15)22-21(27)24-9-7-23(8-10-24)13-17-4-6-19-20(12-17)26-14-25-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDGZIDUEQHYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide (often referred to as D337-1481) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H25N3O2S
  • Molecular Weight : 383.51 g/mol
  • LogP : 3.25
  • Water Solubility : Low, indicating potential for lipophilicity and membrane permeability.

Structural Features

The compound features a piperazine ring, which is known for its role in various pharmacological activities. The presence of the benzodioxole moiety may contribute to its interaction with biological targets, enhancing its efficacy in therapeutic applications.

Anticancer Potential

Recent studies have indicated that compounds similar to D337-1481 exhibit significant anticancer properties. For instance, derivatives of piperazine have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Piperazine Derivatives in Cancer Treatment

A study evaluated several piperazine derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that specific modifications in the piperazine structure significantly enhanced cytotoxicity compared to standard chemotherapy agents like doxorubicin .

Antimicrobial Activity

Compounds containing the benzodioxole structure have been reported to exhibit antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that benzodioxole derivatives possess notable antifungal and antibacterial activities. For example, one derivative demonstrated significant inhibition against pathogenic fungi, suggesting that D337-1481 could be explored for therapeutic use in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of D337-1481 is also noteworthy. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings on Anti-inflammatory Activity

Research indicates that certain piperazine derivatives can reduce inflammation in animal models of arthritis, demonstrating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects compared to traditional NSAIDs .

Structure-Activity Relationship (SAR)

Understanding the SAR of D337-1481 is crucial for optimizing its biological activity. Modifications at various positions on the piperazine ring or the benzodioxole moiety can lead to significant changes in potency and selectivity.

Key Findings from SAR Studies

  • Substituent Variability : Alterations in the 2,4-dimethylphenyl substituent have been linked to enhanced anticancer activity.
  • Functional Group Influence : The presence of thiocarbonamide groups has been associated with improved binding affinity to target enzymes or receptors.
  • Lipophilicity : The LogP value suggests that increasing lipophilicity may enhance cellular uptake and bioavailability.

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in various diseases.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the benzodioxole group is thought to enhance its interaction with cellular receptors involved in tumor growth and proliferation .
  • Neuroprotective Effects : Research is exploring the neuroprotective properties of piperazine derivatives, suggesting that this compound could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems .

Biochemical Research

The compound serves as a valuable tool in biochemical assays.

  • Enzyme Inhibition Studies : It can be used to probe enzyme activity due to its ability to bind to active sites, potentially inhibiting key enzymes involved in metabolic pathways .
  • Receptor Binding Studies : The structural characteristics allow it to function as a ligand in receptor binding studies, helping elucidate the mechanisms of action of various signaling pathways.

Materials Science

Due to its unique chemical structure, this compound has potential applications in developing new materials.

  • Polymer Synthesis : The compound can act as a monomer or additive in polymer chemistry, contributing to the creation of novel polymers with specific mechanical and thermal properties .

Case Study 1: Anticancer Screening

A study conducted on the anticancer properties of piperazine derivatives found that modifications to the benzodioxole moiety significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural diversity in developing effective anticancer agents .

Case Study 2: Neuroprotection

Research published in a neuropharmacology journal demonstrated that compounds similar to 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide exhibited protective effects against oxidative stress-induced neuronal death. This suggests potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Key Features/Bioactivity Reference
Target Compound C₂₁H₂₃N₃O₂S 1,3-Benzodioxol-5-ylmethyl, 2,4-dimethylphenyl Potential kinase inhibition; enhanced metabolic stability due to dimethyl groups
Amuvatinib C₂₂H₂₀N₄O₃S 1,3-Benzodioxol-5-ylmethyl, benzofuropyrimidinyl c-Kit inhibitor; anticancer applications
4-Benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide C₂₀H₂₅N₃S Benzyl, 2,5-dimethylphenyl Antimicrobial/anticancer activity
N-(4-Methoxyphenyl)-4-methylpiperazine-1-carbothioamide C₁₁H₁₆N₂OS Methyl, 4-methoxyphenyl Anti-inflammatory effects
N,4-Bis(2-fluorophenyl)piperazine-1-carbothioamide C₁₇H₁₇F₂N₃S 2-Fluorophenyl (x2) Improved metabolic stability (fluorine effect)

Physicochemical and Bioavailability Considerations

  • Polar Surface Area (PSA) : The target compound’s PSA (~85 Ų) is lower than Amuvatinib’s (~110 Ų), favoring better membrane permeability .
  • Rotatable Bonds : With 6 rotatable bonds, the target compound aligns with Veber’s rule (≤10 bonds), suggesting favorable oral bioavailability compared to bulkier analogs .
  • Lipophilicity : The benzodioxole and dimethyl groups increase logP (~3.5), enhancing blood-brain barrier penetration relative to hydrophilic derivatives like 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide () .

Q & A

Q. What are the established synthetic routes for 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves:
  • Piperazine ring formation : Cyclization of 1,2-diamine derivatives with sulfamide salts under basic conditions (e.g., DBU as a base) .
  • Functionalization : Introduction of the 1,3-benzodioxol-5-ylmethyl group via nucleophilic substitution or alkylation, followed by coupling with 2,4-dimethylphenyl isothiocyanate.
  • Optimization : Refluxing in acetonitrile with K₂CO₃ enhances reaction efficiency, as seen in analogous piperazine-thioamide syntheses .
  • Purification : Column chromatography (normal phase, 10% MeOH/0.1% NH₄OH) or recrystallization improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for refinement of single-crystal data; CCDC deposition (e.g., CCDC-1990392 for related compounds) ensures reproducibility .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., benzodioxole methyl protons at δ ~4.2 ppm, piperazine protons at δ ~2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₄N₃O₂S₂: calculated ~414.14) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target-specific bioactivity?

  • Methodological Answer :
  • Substituent variation : Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups to modulate receptor affinity. For example, 2,3-dichlorophenyl analogs in piperazine derivatives show enhanced dopamine D3 receptor binding (Kᵢ ~0.13–4.97 nM) .
  • Piperazine core modification : Introduce hydroxyethyl or sulfamoyl groups to improve solubility or enzyme inhibition (e.g., carbonic anhydrase inhibition with IC₅₀ < 1 µM in related compounds) .
  • Data-driven design : Use molecular docking (AutoDock Vina) to predict binding modes with targets like FAAH (fatty acid amide hydrolase), leveraging structural similarities to known modulators .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay validation : Cross-validate enzyme inhibition (e.g., hCA I/II) using orthogonal methods (spectrophotometric vs. fluorometric assays) to rule out interference from thioamide redox activity .
  • Purity verification : Use HPLC-UV/ELSD to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew IC₅₀ values .
  • Computational reconciliation : Apply molecular dynamics simulations to assess if assay conditions (e.g., pH, co-solvents) alter protonation states or binding conformations .

Q. How can computational modeling predict the metabolic stability and toxicity profile of this compound?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism sites (e.g., benzodioxole methyl oxidation) and hepatotoxicity risks .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., hydrolysis of the thioamide group) using GLORY or Meteor Nexus .
  • Docking against off-targets : Screen for hERG channel binding (cardiotoxicity) or 5-HT2B receptor activation (fibrotic risks) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide
Reactant of Route 2
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4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide

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